Clofilium

Description

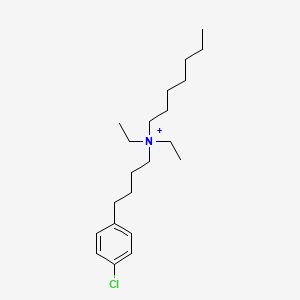

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYTTKBGAZSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate) | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048568 | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-02-2 | |

| Record name | Clofilium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFILIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofilium's Mechanism of Action on Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of the antiarrhythmic agent clofilium with various potassium channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Open Channel Blockade and Ion Pore Interaction

This compound primarily exerts its effects by physically occluding the ion-conducting pore of potassium channels. This mechanism, known as "open-channel block," is a time- and voltage-dependent process where the drug molecule enters and binds within the central cavity of the channel when it is in the open conformation.[1] The positively charged quaternary ammonium group of this compound facilitates its interaction with the negatively charged residues lining the pore, effectively preventing the flow of potassium ions and leading to a reduction in channel activity.

For several potassium channels, including the human Ether-à-go-go-Related Gene (hERG) and Kv1.5 channels, this compound can become "trapped" within the pore upon channel closure.[1][2][3] This trapping phenomenon contributes to its slow recovery kinetics and sustained inhibitory effect.[2] The rate of recovery from this block can be influenced by factors such as the membrane potential and the extracellular potassium concentration.[3]

Quantitative Analysis of this compound's Potency

The inhibitory potency of this compound varies significantly across different potassium channel subtypes. This differential affinity is a key determinant of its pharmacological profile. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Potassium Channel Subtype | IC50 Value | Experimental System | Reference |

| hERG (Kv11.1) | 2.5 nM | Not specified | [4][5] |

| hEAG1 (Kv10.1) | 255 nM | Not specified | [4][5] |

| hEAG1 (Kv10.1) | 0.8 nM | Inside-out patches (Xenopus oocytes) | [1] |

| Kv1.5 | 840 nM | Outside-out patches (CHO cells) | [3][4][5] |

| Kv1.5 | 140 ± 80 nM | Inside-out patches (CHO cells) | [3] |

| KCNQ1/KCNE1 | ~100 µM | Not specified | [4][5] |

| Slo3 | 50 µM | Not specified | [4][5] |

| Slack (KCNT2/Slo2.1) | ~100 µM (50% block) | Two-electrode voltage clamp (Xenopus oocytes) | [4][5] |

| Slick (KCNT1/Slo2.2) | >100 µM (30% block) | Two-electrode voltage clamp (Xenopus oocytes) | [4][5] |

Key Structural Determinants of this compound Binding

Mutagenesis studies have identified specific amino acid residues within the inner vestibule of the potassium channel pore that are critical for this compound binding. In hERG channels, these residues are located in the S6 transmembrane domain and the pore helix.

Key Binding Site Residues in hERG:

-

S6 Domain:

-

Pore Helix:

The interaction with these residues, particularly the aromatic residues Tyr652 and Phe656, is crucial for the high-affinity binding of this compound.[2][6] The pore helix residues appear to be particularly important for drugs with polar substituents, like the halogen in this compound.[2]

Effects on Channel Gating Kinetics

Beyond direct pore blockade, this compound can also modulate the gating kinetics of certain potassium channels. In the case of Slick and Slack channels, this compound has been shown to slow down their activation kinetics.[4][5] This effect on gating likely contributes to the progressive, use-dependent block observed with these channels.[4][5] For Kv1.5 channels, this compound accelerates the apparent current inactivation but does not affect the kinetics of current activation or deactivation.[3]

Experimental Protocols

The following sections outline the methodologies employed in the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function and pharmacology of ion channels heterologously expressed in large Xenopus oocytes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the potassium channel of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard external solution.

-

Two microelectrodes, filled with a high potassium internal solution, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

A voltage-clamp amplifier is used to hold the membrane potential at a desired level (holding potential) and to apply voltage steps to elicit channel opening.

-

The resulting ionic currents flowing through the expressed channels are recorded.

-

This compound is applied via the perfusion system at known concentrations to determine its effect on the channel currents.

-

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp techniques offer higher resolution recordings of ion channel activity from single cells.

-

Cell Culture and Transfection: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are cultured and transfected with the gene encoding the potassium channel of interest.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Recording Configurations:

-

Whole-Cell: The micropipette is sealed onto the cell membrane, and a brief suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell. This configuration is used to record the macroscopic current from all channels on the cell surface.[1]

-

Inside-Out Patch: After forming a cell-attached patch, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of substances to the intracellular face of the ion channels.[1][3]

-

Outside-Out Patch: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing the membrane to reseal with the extracellular side facing the bath solution. This is useful for studying the effects of extracellularly applied drugs.[3]

-

-

Data Acquisition: Similar to TEVC, a patch-clamp amplifier is used to control the membrane potential and record the ionic currents. This compound is applied to the bath solution (for whole-cell, inside-out, and outside-out) or included in the pipette solution.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures described in this guide.

References

- 1. Inhibition of hEAG1 and hERG1 potassium channels by this compound and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural determinants of HERG channel block by this compound and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound block of the human Kv1.5 delayed rectifier potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits Slick and Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of this compound and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofilium Tosylate: A Comprehensive Technical Guide to Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fundamental chemical and physical properties of clofilium tosylate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.

Chemical Identity and Structure

This compound tosylate is chemically known as 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium 4-methylbenzenesulfonate. It is a quaternary ammonium compound and a tosylate salt.

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate |

| CAS Number | 92953-10-1 |

| Molecular Formula | C₂₈H₄₄ClNO₃S |

| Molecular Weight | 510.2 g/mol [1] |

| Canonical SMILES | CCCCCCC--INVALID-LINK--(CC)CCCCc1ccc(Cl)cc1.Cc1ccc(S(=O)(=O)[O-])cc1 |

| InChI Key | MOQZYUUHIWPDQC-UHFFFAOYSA-M |

Physicochemical Properties

A summary of the key physicochemical properties of this compound tosylate is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Physical Form | Solid, white in color. | Sigma-Aldrich |

| Melting Point | 98 - 99 °C | ChemicalBook |

| pKa | An experimentally determined pKa value is not readily available in the public literature. As a quaternary ammonium compound, the cation is permanently charged and does not have a pKa in the typical sense of an acid-base equilibrium. The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid) and is a very weak base. | |

| Solubility | See Table 3 for detailed solubility data. |

Table 3: Solubility of this compound Tosylate

| Solvent | Solubility |

| Water | 48 mg/mL |

| 0.1 M NaOH | 7 mg/mL |

| Ethanol | Soluble |

| DMSO | >20 mg/mL |

| Methanol | Soluble |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound tosylate are not exhaustively available in the public domain, the following are standard methodologies likely employed.

Melting Point Determination

The melting point of this compound tosylate is typically determined using the capillary melting point method .

Methodology:

-

A small, powdered sample of this compound tosylate is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded as the melting point range.

Solubility Determination

The solubility of this compound tosylate in various solvents is commonly determined using the shake-flask method , which is considered the gold standard for equilibrium solubility measurements.

Methodology:

-

An excess amount of solid this compound tosylate is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound tosylate in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Mechanism of Action: Potassium Channel Blockade

This compound tosylate is classified as a potassium (K⁺) channel blocker. Its primary pharmacological effect is the inhibition of potassium efflux from cells, particularly cardiomyocytes. This action prolongs the duration of the action potential and the refractory period of cardiac tissue, which is the basis for its antiarrhythmic properties.

The following diagram illustrates the simplified mechanism of action of this compound tosylate.

Conclusion

This technical guide provides a summary of the core chemical and physical properties of this compound tosylate, intended to support research and development activities. The data and methodologies presented offer a foundational understanding of this compound's characteristics. For further in-depth analysis, it is recommended to consult primary research articles and validated analytical reports.

References

Electrophysiological Profile of Clofilium on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of Clofilium on cardiac myocytes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiac electrophysiology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a Class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD). This effect is primarily attributed to its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. By inhibiting IKr, this compound delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue. This mechanism is intended to suppress re-entrant arrhythmias. However, its effects are not entirely specific, and it can interact with other cardiac ion channels, which may contribute to both its therapeutic and proarrhythmic profiles.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters, as documented in published literature. These values provide a comparative overview of this compound's potency and selectivity.

| Parameter | Species/Cell Type | Value | Reference |

| IKr (hERG) Block | |||

| IC50 | Guinea Pig Ventricular Myocytes | Not specified, but potent block observed | [1] |

| IC50 (Steady State, Inside-out) | CHO Cells (hKv1.5) | 140 ± 80 nM | [2] |

| IC50 (Steady State, Outside-out) | CHO Cells (hKv1.5) | 840 ± 390 nM | [2] |

| Action Potential Duration (APD) | |||

| APD Prolongation | Guinea Pig Ventricular Myocytes (30 µM) | Irreversible prolongation | [1] |

| APD Prolongation | Canine Purkinje Fibers (10-7 to 10-5 M) | Dose-dependent increase | [3] |

| Other Ion Channel Effects | |||

| L-type Ca2+ Current (ICa-L) | Guinea Pig Ventricular Myocytes (30 µM) | Reversible reduction | [1] |

| Sodium Current (INa) | Guinea Pig Ventricular Myocytes (30 µM) | Use-dependent, irreversible inhibition | [1] |

| Inward Rectifier K+ Current (IK1) | Guinea Pig Ventricular Myocytes (up to 100 µM) | Little to no effect | [4] |

| Slick and Slack K+ Channels | Expressed in Xenopus Oocytes | Effective modulation, stronger on Slack | [5] |

Core Signaling and Mechanism of Action

This compound's primary mechanism of action is the blockade of the IKr channel, which is encoded by the hERG gene. This blockade is a hallmark of Class III antiarrhythmic drugs. The prolongation of the action potential is a direct consequence of this IKr inhibition.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Advanced Tyrode's Solution, for mammalian myocardium - Elabscience® [elabscience.com]

- 3. Action potential duration restitution and alternans in rabbit ventricular myocytes: the key role of intracellular calcium cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]

Clofilium: A Selective Class III Antiarrhythmic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium is a quaternary ammonium compound recognized for its potent Class III antiarrhythmic properties. Its primary mechanism of action involves the selective blockade of potassium channels, leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). This guide provides an in-depth technical overview of this compound, summarizing its electrophysiological effects, detailing experimental protocols for its evaluation, and visualizing key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antiarrhythmic drugs.

Introduction

Cardiac arrhythmias, or irregular heart rhythms, are a significant cause of morbidity and mortality worldwide. Antiarrhythmic drugs are classified based on the Vaughan Williams classification system, which categorizes them according to their primary mechanism of action on the cardiac action potential. Class III agents, such as this compound, exert their effect by prolonging the repolarization phase (Phase 3) of the action potential, primarily through the blockade of outward potassium currents. This action increases the effective refractory period of cardiac myocytes, thereby suppressing re-entrant arrhythmias.

This compound has been a valuable pharmacological tool for studying the role of specific potassium channels in cardiac electrophysiology. However, its clinical development has been hampered by concerns regarding its potential for proarrhythmia, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with excessive QT interval prolongation.[1][2][3][4] Understanding the precise molecular interactions and the selectivity profile of this compound is crucial for the development of safer and more effective Class III antiarrhythmic therapies.

Mechanism of Action

The antiarrhythmic effect of this compound is primarily attributed to its blockade of the delayed rectifier potassium current (IK). This current is crucial for the repolarization of the cardiac action potential. By inhibiting this current, this compound delays the efflux of potassium ions from the myocyte, thereby prolonging the duration of the action potential.

While initially considered a selective IKr (rapid component of the delayed rectifier current) blocker, further studies have revealed a more complex pharmacological profile. This compound also affects other potassium channels, including the transient outward current (Ito) and the inward rectifier current (IK1), albeit with lower potency.[5][6] Furthermore, at higher concentrations, it can exhibit effects on sodium (INa) and calcium (ICa-L) channels.[5] This lack of absolute selectivity is a critical factor in its overall electrophysiological profile and proarrhythmic potential.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Potency of this compound on Various Cardiac Ion Channels

| Ion Channel | Current | Species | Preparation | IC50 | Reference |

| hERG (KCNH2) | IKr | Human | HEK293 Cells | 2.5 nM | [7] |

| Kv1.5 | IKur | Human | - | 840 nM | [7] |

| KCNQ1/KCNE1 | IKs | - | - | ~100 µM | [7] |

| Nav1.5 | INa | Guinea Pig | Ventricular Myocytes | Use-dependent inhibition | [5] |

| Cav1.2 | ICa-L | Guinea Pig | Ventricular Myocytes | Reversible reduction | [5] |

| Kir2.1 | IK1 | Guinea Pig | Ventricular Myocytes | Slight inhibition | [5] |

| Slick (KCNT1) | IKNa | - | Xenopus Oocytes | > 10 µM | [7] |

| Slack (KCNT2) | IKNa | - | Xenopus Oocytes | > 10 µM | [7] |

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

| Species | Tissue | Concentration | APD Change | ERP Change | Reference |

| Guinea Pig | Ventricular Myocytes | 30 µM | Irreversible prolongation | - | [5] |

| Rabbit | Isolated Perfused Heart | 10 µM | APD90: +38% | - | [8] |

| Dog | Isolated Purkinje Fibers | 0.044-1.3 mg/kg (i.v.) | Dose-dependent prolongation | - | [9] |

| Dog | Ventricular Myocardium | - | - | Significant increase | [10] |

| Rat | Left Ventricle | 10-7 - 10-5 M | Prolongation with after-depolarizations | - | [11] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol outlines the methodology for assessing the effects of this compound on specific ion currents in isolated cardiomyocytes.

Objective: To determine the inhibitory concentration (IC50) of this compound on a specific cardiac ion current (e.g., IKr).

Materials:

-

Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (Tyrode's) and internal (pipette) solutions

-

This compound stock solution and perfusion system

Protocol:

-

Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (for IKr, in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Seal Formation and Whole-Cell Configuration: Achieve a gigaohm seal between the pipette and a single myocyte, followed by membrane rupture to obtain the whole-cell configuration.

-

Voltage-Clamp Protocol for IKr:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr.

-

Repolarize to -40 mV to record the characteristic tail current of IKr.

-

-

Data Acquisition: Record baseline IKr tail current amplitude.

-

Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration.

-

Data Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

Ex Vivo Model: Langendorff-Perfused Heart

This protocol describes the use of an isolated perfused heart model to study the integrated electrophysiological effects of this compound, including its proarrhythmic potential.

Objective: To assess the effect of this compound on the QT interval and its propensity to induce arrhythmias.

Materials:

-

Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

ECG recording electrodes and data acquisition system

-

This compound stock solution

Protocol:

-

Heart Isolation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and maintain at 37°C.

-

Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) while recording a baseline ECG.

-

Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.

-

Data Recording: Continuously record the ECG to measure changes in heart rate, PR interval, QRS duration, and QT interval.

-

Arrhythmia Induction (Optional): Programmed electrical stimulation protocols can be applied to assess changes in ventricular refractory periods and the inducibility of ventricular tachycardia.

-

Data Analysis: Analyze the changes in electrophysiological parameters and quantify the incidence and characteristics of any observed arrhythmias.

Visualizations

Signaling Pathway of a Class III Antiarrhythmic Agent

References

- 1. wikem.org [wikem.org]

- 2. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-Induced Torsade de Pointes and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selectivity of class-III antiarrhythmic action of this compound in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of heart potassium channels by this compound and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H37ClN+ | CID 2798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound in the isolated perfused rabbit heart: a new model to study proarrhythmia induced by class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between the disposition of [14C]this compound and its cardiac electrophysiological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of flecainide, encainide, and this compound on ventricular refractory period extension by transcardiac shocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofilium's Reach: An In-depth Technical Guide to its Molecular Targets Beyond Potassium Channels

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular targets of the antiarrhythmic drug Clofilium, extending beyond its well-documented effects on potassium channels. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a crucial resource for researchers investigating the polypharmacology of this compound and its potential for therapeutic repurposing or off-target toxicity profiling.

Quantitative Analysis of Off-Target Interactions

This compound's interaction with several molecular targets unrelated to its primary classification as a potassium channel blocker has been quantitatively characterized. The following tables summarize the available data on its inhibitory activities.

| Target Protein | Cell Line / System | Parameter | Value | Reference |

| Na+/K+-ATPase | Cultured Murine Cortical Neurons | IC50 | 7.5 µM | [1] |

Table 1: Inhibition of Na+/K+-ATPase by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the Na+/K+-ATPase enzyme.

| Target Channel | Expression System | Concentration | % Inhibition / Effect | Reference |

| Slick (Slo2.1) | Xenopus laevis oocytes | 100 µM | Current reduced to 70% of control | [2][3] |

| Slack (Slo2.2) | Xenopus laevis oocytes | 100 µM | 50% inhibition of currents | [2][3] |

Table 2: Modulation of Slick and Slack Potassium Channels by this compound. This table details the inhibitory effect of a high concentration of this compound on the currents mediated by Slick and Slack channels.

| Target Process | Cell Line | Concentration | Observation | Reference |

| Apoptosis Induction | Human Promyelocytic Leukemia (HL-60) | 10 µM | ~10-fold increase in caspase-3 activity after 2-3 hours | [4] |

| NMDA Receptor Inhibition | Cultured Murine Cortical Neurons | 0.1 µM | Preferential block of steady-state current | [1] |

| TASK-2 (KCNK5) Channel | Splenic CD4+ T cells | 5 µM | Used as a non-selective blocker to inhibit alkaline pH-induced hyperpolarization | [5] |

| Protein Metabolism & ER Stress | Malignant Rhabdoid Tumor Cells | Not specified | Perturbation observed | [6] |

Table 3: Diverse Cellular Effects of this compound. This table summarizes various other biological activities of this compound, including the induction of apoptosis and interaction with other ion channels and cellular pathways.

Detailed Experimental Protocols

This section provides methodological details for the key experiments cited in this guide, enabling replication and further investigation.

Electrophysiological Recording of Slick and Slack Channel Inhibition

Objective: To measure the effect of this compound on currents mediated by Slick (Slo2.1) and Slack (Slo2.2) potassium channels.

Experimental System: Xenopus laevis oocytes injected with cRNA encoding for either Slick or Slack channels.

Methodology:

-

Oocyte Preparation and cRNA Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. Synthesized cRNA for the target channel is then injected into the oocytes. Injected oocytes are incubated to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

An injected oocyte is placed in a recording chamber and perfused with a control bath solution (e.g., Kulori medium).

-

Two microelectrodes, filled with a high-potassium solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

A voltage-clamp protocol is applied to elicit channel currents. For Slick and Slack channels, which are sodium-activated, the intracellular sodium concentration may be manipulated.

-

-

Drug Application: After recording baseline currents in the control solution, the bath solution is exchanged for one containing the desired concentration of this compound (e.g., 100 µM).

-

Data Acquisition and Analysis: Currents are recorded before and after drug application. The percentage of current inhibition is calculated by comparing the current amplitude in the presence of this compound to the baseline current.

Whole-Cell Patch-Clamp Analysis of Na+/K+-ATPase Current

Objective: To determine the inhibitory effect of this compound on the Na+/K+-ATPase pump current in neurons.

Experimental System: Cultured murine cortical neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured on coverslips.

-

Whole-Cell Patch-Clamp:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

A glass micropipette with a fire-polished tip, filled with an internal solution, is brought into contact with a neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The membrane potential is held at a constant voltage (e.g., -60 mV).

-

-

Measurement of Pump Current: The Na+/K+-ATPase is an electrogenic pump, generating a small outward current. Its activity can be measured as the change in holding current upon application of a specific inhibitor, such as strophanthidin. The strophanthidin-sensitive current represents the pump current.

-

This compound Application: To determine the IC50, different concentrations of this compound are applied to the bath, and the resulting inhibition of the strophanthidin-sensitive current is measured.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage of pump current inhibition against the this compound concentration. The IC50 value is then calculated from this curve.

Assessment of Apoptosis in HL-60 Cells

Objective: To investigate the pro-apoptotic effects of this compound on human promyelocytic leukemia (HL-60) cells.

Methodology:

-

Cell Culture and Treatment: HL-60 cells are maintained in appropriate culture medium. For experiments, cells are seeded and treated with this compound (e.g., 10 µM) for various time points (e.g., 0, 4, 16 hours).

-

Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining:

-

After treatment, cells are harvested and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Stained cells are analyzed by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

-

Caspase-3 Activity Assay:

-

HL-60 cells are treated with this compound for specific durations (e.g., 2-3 hours).

-

Cell lysates are prepared, and caspase-3 activity is measured using a fluorometric or colorimetric assay. These assays typically use a specific peptide substrate for caspase-3 that releases a fluorescent or chromogenic molecule upon cleavage.

-

-

Western Blotting:

-

Following treatment with this compound, whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against proteins of interest, such as cleaved caspase-3, PARP (Poly (ADP-ribose) polymerase), Bcl-2, and Bax, followed by incubation with a secondary antibody conjugated to an enzyme for detection.

-

Signaling Pathway Analysis

This compound-Induced Apoptosis in HL-60 Cells

This compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through a pathway that involves the activation of caspase-3, a key executioner caspase.[4] This activation leads to the cleavage of downstream substrates such as PARP, ultimately resulting in the dismantling of the cell. Notably, this apoptotic cascade appears to be independent of the Bcl-2 family of proteins, as no significant changes in the expression of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax were observed.[4]

Concluding Remarks

The data presented in this technical guide clearly demonstrate that this compound's pharmacological profile extends beyond its primary role as a potassium channel blocker. Its interactions with a variety of other molecular targets, including ion pumps, other classes of ion channels, and key components of the apoptotic machinery, highlight the importance of comprehensive off-target profiling in drug development and repurposing efforts. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research into the complex and multifaceted actions of this compound, ultimately contributing to a more complete understanding of its therapeutic potential and possible adverse effects.

References

- 1. Block of gating currents related to K+ channels as a mechanism of action of this compound and d-sotalol in isolated guinea-pig ventricular heart cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potassium channel blocker, induces apoptosis of human promyelocytic leukemia (HL-60) cells via Bcl-2-insensitive activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits Slick and Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Block of heart potassium channels by this compound and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathophysiological significance of the two-pore domain K+ channel K2P5.1 in splenic CD4+CD25− T cell subset from a chemically-induced murine inflammatory bowel disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for novel drug effects with a microphysiometer: a potent effect of this compound unrelated to potassium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofilium's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of clofilium, a potent Class III antiarrhythmic agent, on cardiac action potential duration (APD). Through a comprehensive review of preclinical studies, this document outlines the quantitative impact of this compound on APD, details the experimental protocols used for its assessment, and visualizes its mechanism of action and relevant experimental workflows.

Quantitative Effects of this compound on Cardiac Action Potential Duration

This compound prolongs the cardiac action potential duration, a hallmark of Class III antiarrhythmic drugs. This effect is primarily attributed to its potent blockade of the rapid component of the delayed rectifier potassium current (IKr). The extent of APD prolongation is dose-dependent and can vary across different cardiac tissues and experimental models.

Table 1: Effect of this compound on Action Potential Duration (APD) in Isolated Cardiac Preparations

| Species/Tissue | This compound Concentration | APD Measurement | % Increase / Change in APD | Reference |

| Rabbit Heart | 10 µM | APD50 | +11% | [1] |

| Rabbit Heart | 10 µM | APD70 | +24% | [1] |

| Rabbit Heart | 10 µM | APD90 | +38% | [1] |

| Guinea Pig Ventricular Myocytes | 30 µM | Not specified | Irreversible prolongation | [2] |

| Rat Right Ventricle | 0.1 µM | Not specified | Prolonged | [3] |

| Rat Right Ventricle | 0.3 µM | Not specified | Prolonged | [3] |

| Canine Purkinje Fibers | 10⁻⁷ to 10⁻⁵ M | Not specified | Increased | [4] |

Table 2: Effects of this compound on Cardiac Ion Channels

| Ion Channel | Species/Cell Type | This compound Concentration | Effect | Reference |

| Delayed Rectifier K⁺ Current (IK) | Guinea Pig Ventricular Myocytes | Up to 20 µM | Significantly depressed | [5] |

| Delayed Rectifier K⁺ Current (IK) | Guinea Pig Ventricular Myocytes | Not specified | Reduced | [2][6] |

| Rapidly Activating component of IK (IKr) | Guinea Pig Ventricular Myocytes | Not specified | Reduced | [2] |

| Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | Up to 100 µM | Little effect | [6] |

| Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | Not specified | Slightly inhibited | [2] |

| L-type Ca²⁺ Current (ICaL) | Guinea Pig Ventricular Myocytes | Not specified | Reversibly reduced | [2] |

| Na⁺ Current (INa) | Guinea Pig Ventricular Myocytes | Not specified | Inhibited (use-dependent) | [2] |

| Transient Outward K⁺ Current (Ito) | RHK1 expressed in Xenopus oocytes | 100 µM | Enhanced from holding potential of -60 mV | [7][8] |

| Kv1.5 Delayed Rectifier K⁺ Channel | CHO cells | 140 ± 80 nM (IC₅₀, inside-out) | Inhibition | [9] |

| Kv1.5 Delayed Rectifier K⁺ Channel | CHO cells | 840 ± 390 nM (IC₅₀, outside-out) | Inhibition | [9] |

Experimental Protocols

The investigation of this compound's effects on cardiac action potential relies on a variety of established electrophysiological techniques.

Isolated Perfused Heart (Langendorff)

This ex vivo model allows for the study of drug effects on the entire heart while controlling the physiological environment.

-

Preparation: Hearts are isolated from animal models (e.g., rabbit) and retrogradely perfused through the aorta with a Krebs-Henseleit buffer.[1]

-

Perfusion Buffer: The standard buffer is often modified to induce proarrhythmic conditions, for example, by lowering potassium and magnesium concentrations.[1]

-

Data Acquisition: Monophasic action potentials (MAPs) and electrocardiograms (ECGs) are recorded to assess changes in APD and QT interval, respectively.[1]

Whole-Cell Patch Clamp

This technique is employed to study the effects of this compound on individual cardiac myocytes and specific ion channels.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).[5][6]

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record action potentials in current-clamp mode and specific ion currents in voltage-clamp mode.[2][5][6]

-

Solutions: The composition of both the extracellular (bath) and intracellular (pipette) solutions is precisely controlled to isolate the currents of interest.[10]

-

Data Analysis: Changes in action potential morphology and the amplitude and kinetics of ion currents are analyzed before and after the application of this compound.

Heterologous Expression Systems

To study the effect of this compound on specific human ion channels without confounding factors from other native channels, these channels are expressed in non-cardiac cell lines.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.[9][11]

-

Transfection: The cells are transfected with the gene encoding the human ion channel of interest (e.g., hERG, which encodes the IKr channel).[12]

-

Electrophysiology: The whole-cell patch-clamp technique is then used to characterize the effect of this compound on the expressed channels.[9]

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound-induced APD prolongation.

Experimental Workflow for Assessing a Compound's Effect on APD

Caption: Workflow for in vitro and ex vivo APD assessment.

References

- 1. This compound in the isolated perfused rabbit heart: a new model to study proarrhythmia induced by class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of class-III antiarrhythmic action of this compound in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of potassium channel blockers on the action potentials and contractility of the rat right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on ischemic subendocardial Purkinje fibers 1 day postinfarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Block of gating currents related to K+ channels as a mechanism of action of this compound and d-sotalol in isolated guinea-pig ventricular heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of heart potassium channels by this compound and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel enhancing effect of this compound on transient outward-type cloned cardiac K+ channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel enhancing effect of this compound on transient outward-type cloned cardiac K+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of this compound block of the human Kv1.5 delayed rectifier potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac Action Potential Protocol [protocols.io]

- 11. Block of the inactivating potassium channel by this compound and hydroxylamine depends on the sequence of the pore region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural determinants of HERG channel block by this compound and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Proarrhythmic Potential of Clofilium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is a class III antiarrhythmic agent known for its potent ability to prolong the cardiac action potential duration (APD). This effect is primarily achieved through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). While this mechanism can be beneficial in treating certain tachyarrhythmias, it also carries a significant risk of proarrhythmia, most notably the induction of Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1][2] This technical guide provides an in-depth analysis of the proarrhythmic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing the critical pathways and workflows involved.

Core Mechanism of Proarrhythmia

This compound's proarrhythmic effects are intrinsically linked to its potent and specific blockade of the hERG potassium channel.[3] This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential.[4] By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the APD and a corresponding increase in the QT interval on an electrocardiogram (ECG).[1][5] Excessive QT prolongation is a well-established risk factor for the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during Phase 2 or 3 of the action potential. EADs can trigger ventricular arrhythmias, including TdP.[6]

The binding of this compound to the hERG channel occurs within the central cavity of the channel's pore.[7] Specific amino acid residues in the S6 helix (Tyr-652, Phe-656) and the pore helix (Thr-623, Ser-624, Val-625) are critical determinants of drug binding and block.[8][9][10] this compound, a quaternary amine, exhibits a slow time course for recovery from block, suggesting a "trapping" mechanism where the drug becomes bound within the channel pore upon its closure.[7][8]

Quantitative Data on the Proarrhythmic Effects of this compound

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the electrophysiological and proarrhythmic effects of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Cell Line | Concentration | Effect | Reference |

| hERG (IKr) Block | Xenopus oocytes expressing hERG | 150 nM (+40 mV) | IC50 | [3] |

| Xenopus oocytes expressing hERG | 250 nM (0 mV) | IC50 | [3] | |

| Mammalian cells expressing hERG | - | Potent inhibitor | [7] | |

| Action Potential Duration (APD) | Guinea pig ventricular myocytes | 30 µM | Irreversible prolongation | [11] |

| Canine Purkinje fibers | 0.044-1.3 mg/kg (in vivo dose) | Dose-dependent prolongation | [12] | |

| Rat left ventricle | 10-7 - 10-5 M | Prolongation and after-depolarizations | [13] | |

| Other Ion Channels | Guinea pig ventricular myocytes | 30 µM | Reversible reduction of L-type Ca2+ current | [11] |

| Guinea pig ventricular myocytes | 30 µM | Use-dependent inhibition of Na+ current | [11] | |

| Guinea pig ventricular myocytes | ≤ 100 µM | Little effect on inward rectifier currents | [14] |

Table 2: In Vivo and Ex Vivo Proarrhythmic Effects of this compound

| Model | Species | Dose/Concentration | Key Findings | Reference |

| Isolated Perfused Heart | Rabbit | 10 µM | QT interval increased from 187 ± 16 ms to 282 ± 33 ms. Induced TdP-like arrhythmias. | [5] |

| α1-adrenoceptor-stimulated anesthetized model | Rabbit | 3 mg/kg infusion | Induced various arrhythmias including premature ventricular contractions, AV block, ventricular tachycardia, and TdP (50% incidence). | [15][16] |

| Chronically infarcted heart | Canine | 1 mg/kg | Inhibited re-induction of ventricular tachycardia or fibrillation in 5 of 6 animals. | [17] |

| Sudden coronary death model | Canine | 2 mg/kg i.v. followed by 1 mg/kg every 12h | Ineffective in decreasing mortality. | [17] |

Experimental Protocols for Assessing Proarrhythmic Potential

Detailed methodologies are crucial for the accurate assessment of a compound's proarrhythmic risk. Below are summaries of key experimental protocols used to study this compound.

In Vitro hERG Channel Blockade Assay

-

Objective: To determine the potency of this compound in blocking the hERG potassium channel.

-

Methodology:

-

Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with the KCNH2 gene to express hERG channels.

-

Electrophysiology: The whole-cell patch-clamp technique is used to record hERG currents.

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to various test potentials (e.g., +40 mV) to activate the channels, and then repolarized to elicit the characteristic tail current.

-

Drug Application: this compound is applied at various concentrations to the extracellular solution.

-

Data Analysis: The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.[3]

-

Isolated Perfused Rabbit Heart (Langendorff) Model

-

Objective: To assess the proarrhythmic effects of this compound in an intact heart preparation.

-

Methodology:

-

Preparation: Hearts are excised from rabbits and retrogradely perfused via the aorta with a Krebs-Henseleit buffer.

-

Drug Perfusion: Hearts are perfused with a buffer containing a known concentration of this compound (e.g., 10 µM).

-

Proarrhythmic Challenge: To induce arrhythmias, the perfusion buffer is often modified to create a proarrhythmic environment, for example, by lowering the potassium (e.g., 2.0 mM K+) and magnesium (e.g., 0.5 mM Mg2+) concentrations.[5]

-

Monitoring: ECG and monophasic action potentials are continuously recorded to measure QT interval, APD, and the incidence of arrhythmias like TdP.[5]

-

In Vivo Rabbit Model of Drug-Induced Torsades de Pointes

-

Objective: To evaluate the proarrhythmic potential of this compound in a living animal model.

-

Methodology:

-

Animal Preparation: Rabbits are anesthetized, and ECG leads are placed to monitor cardiac electrical activity.

-

Sensitization: Animals are often sensitized to proarrhythmic effects by co-infusion of an α1-adrenoceptor agonist like methoxamine or phenylephrine.[16][18]

-

Drug Administration: this compound is administered intravenously, often as a continuous infusion at a specified dose (e.g., 3 mg/kg over 30 minutes).[16]

-

Data Collection: The ECG is continuously monitored for changes in QT interval and the development of arrhythmias, including premature ventricular contractions, ventricular tachycardia, and TdP.[15]

-

Visualizing the Proarrhythmic Cascade and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound-induced proarrhythmia.

Caption: Molecular cascade from this compound binding to TdP.

Caption: Workflow for in vitro proarrhythmia assessment.

Caption: Workflow for in vivo proarrhythmia assessment.

Conclusion

The proarrhythmic potential of this compound is a direct consequence of its potent and specific blockade of the hERG potassium channel, leading to delayed cardiac repolarization, QT interval prolongation, and an increased risk of Torsades de Pointes. A thorough understanding of its mechanism of action, supported by quantitative data from a combination of in vitro and in vivo models, is essential for any research or drug development program involving compounds with similar electrophysiological profiles. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive assessment of proarrhythmic risk, a critical component of cardiovascular safety pharmacology. While this compound itself is primarily a research tool, the insights gained from its study continue to inform the development of safer and more effective antiarrhythmic therapies.

References

- 1. Drug-Induced Torsade de Pointes and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific block of cloned Herg channels by this compound and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound in the isolated perfused rabbit heart: a new model to study proarrhythmia induced by class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Antiarrhythmic Effects of Potassium Channel Openers in Rhythm Abnormalities Related to Delayed Repolarization | Semantic Scholar [semanticscholar.org]

- 7. Inhibition of hEAG1 and hERG1 potassium channels by this compound and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants of HERG channel block by this compound and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of this compound and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Drug Binding Interactions in the Inner Cavity of hERG Channels: Molecular Insights from Structure-Activity Relationships of this compound and Ibutilide Analogs | Semantic Scholar [semanticscholar.org]

- 11. Selectivity of class-III antiarrhythmic action of this compound in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation between the disposition of [14C]this compound and its cardiac electrophysiological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Block of heart potassium channels by this compound and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antiarrhythmic and electrophysiologic actions of this compound in experimental canine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jpp.krakow.pl [jpp.krakow.pl]

Clofilium's Off-Target Effects: An In-Depth Examination of Non-Cardiac Ion Channel Interactions

For Immediate Release

A comprehensive technical guide released today details the significant impact of the antiarrhythmic agent Clofilium on a range of non-cardiac ion channels. This whitepaper, intended for researchers, scientists, and drug development professionals, provides a deep dive into the pharmacology of this compound beyond its well-established role as a cardiac potassium channel blocker, highlighting its inhibitory effects on several neuronal and other non-cardiac ion transport proteins. The guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Summary of this compound's Non-Cardiac Ion Channel Activity

This compound's pharmacological profile is more complex than its primary classification suggests.[1][2] Investigations have revealed its potent inhibitory actions on several critical non-cardiac ion channels, primarily within the central nervous system. These off-target effects are crucial for understanding the compound's broader physiological implications and potential therapeutic or toxicological properties.

Quantitative analysis of this compound's inhibitory effects on various non-cardiac ion channels is summarized in the table below. This data has been compiled from electrophysiological studies on murine cortical neurons and Xenopus oocytes expressing specific channel subunits.

| Ion Channel/Transporter | Cell Type/Expression System | Key Quantitative Data | Reference |

| Na+, K+-ATPase | Murine Cortical Neurons | IC50: 7.5 µM | [1] |

| High Voltage-Activated (HVA) Ca2+ Channels | Murine Cortical Neurons | Concentration- and use-dependent inhibition (0.1–100 µmol/l) | [1] |

| NMDA Receptor Channels | Murine Cortical Neurons | Potent antagonism; preferential block of steady-state current at 0.1 µmol/l. Block of peak and steady-state currents at >100 µmol/l. | [1] |

| Slick (Slo2.2) Potassium Channels | Xenopus laevis oocytes | Inhibition to 75% ± 1% of control at 100 µM | [3] |

| Slack (Slo2.1) Potassium Channels | Xenopus laevis oocytes | Inhibition to 51% ± 3% of control at 100 µM | [3] |

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Recordings in Murine Cortical Neurons

This technique was employed to investigate the effects of this compound on high voltage-activated Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase in cultured murine cortical neurons.[1]

1. Cell Culture:

-

Primary cortical neurons were prepared from fetal mice and cultured for 7-10 days.

2. Electrophysiological Recording:

-

Whole-cell currents were recorded using a patch-clamp amplifier.

-

The external solution for recording Ca2+ currents contained (in mM): 130 NaCl, 5 CsCl, 1 MgCl2, 10 BaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Tetrodotoxin (1 µM) was added to block Na+ currents.

-

The pipette solution for Ca2+ current recording contained (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2.

-

For NMDA receptor-mediated currents, the external solution contained (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin, with pH adjusted to 7.4. NMDA (100 µM) was applied to elicit currents.

-

The pipette solution for NMDA current recording was the same as for Ca2+ currents.

-

Na+, K+-ATPase pump current was induced by the application of strophanthidin.

3. Data Acquisition and Analysis:

-

Currents were filtered and digitized.

-

Data analysis was performed using specialized software to determine current amplitudes and kinetics. Dose-response curves were generated to calculate IC50 values where applicable.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method was utilized to characterize the effects of this compound on Slick and Slack potassium channels.[3]

1. Oocyte Preparation and cRNA Injection:

-

Oocytes were harvested from female Xenopus laevis frogs.

-

cRNA encoding for human Slick (hSlo2.2) or Slack (hSlo2.1) channels was injected into the oocytes.

-

Oocytes were incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Oocytes were placed in a recording chamber and perfused with a control solution.

-

Two microelectrodes filled with KCl were impaled into the oocyte, one for voltage sensing and the other for current injection.

-

A voltage-clamp amplifier was used to control the membrane potential and record the resulting currents.

-

A pulse protocol with 500 msec depolarizations from -80 to +80 mV from a holding potential of -80 mV for 3 seconds was used to elicit currents.[4]

3. Drug Application and Data Analysis:

-

This compound at various concentrations was applied to the bath solution.

-

The effect of the drug on the channel currents was measured and analyzed to determine the percentage of inhibition.

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and the known interactions of this compound, the following diagrams have been generated.

This technical guide underscores the importance of characterizing the off-target effects of pharmacological compounds. The diverse inhibitory profile of this compound on non-cardiac ion channels suggests that its physiological effects may be more widespread than previously understood, a critical consideration for its therapeutic application and for the design of future selective ion channel modulators.

References

The Discovery and Developmental Saga of Clofilium: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium, a quaternary ammonium compound, emerged as a potent Class III antiarrhythmic agent characterized by its primary mechanism of action as a potassium channel blocker. Its development marked a significant period in the exploration of antiarrhythmic therapies, yet its complex pharmacological profile, including effects on multiple ion channels and a notable proarrhythmic potential, has defined its scientific legacy. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its synthesis, preclinical and clinical investigations, and multifaceted mechanism of action. Quantitative data are systematically presented, and key experimental methodologies are described to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: The Quest for Novel Antiarrhythmics

The late 20th century saw a concerted effort in cardiovascular pharmacology to develop novel antiarrhythmic drugs with improved efficacy and safety profiles. The existing therapeutic landscape was dominated by agents that, while effective in suppressing arrhythmias, often carried the risk of significant adverse effects, including the potential to exacerbate or induce new arrhythmias. Within this context, the development of "pure" Class III antiarrhythmic agents, which primarily act by prolonging the cardiac action potential duration through potassium channel blockade, was a major focus.[1][2] this compound emerged from this era of research as a promising, yet ultimately complex, therapeutic candidate.

Synthesis and Chemical Properties

This compound is chemically known as (4-chlorobenzyl)diethylheptylammonium. While the specific initial synthesis route by its originators at Eli Lilly and Company is not extensively publicized in readily available literature, the synthesis of similar quaternary ammonium compounds typically involves a multi-step process. A plausible synthetic pathway, based on standard organic chemistry principles for such molecules, is the quaternization of a tertiary amine.

Hypothesized Synthesis Pathway:

A likely synthetic route involves the reaction of N,N-diethyl-N-heptylamine with 1-chloro-4-(chloromethyl)benzene. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the benzylic carbon of 1-chloro-4-(chloromethyl)benzene, displacing the chloride ion and forming the quaternary ammonium salt, this compound chloride. The tosylate salt can then be prepared by anion exchange.

Preclinical Pharmacology: A Complex Profile

This compound's preclinical development revealed a potent but intricate pharmacological profile, extending beyond simple potassium channel blockade.

Electrophysiological Effects on Cardiac Ion Channels

Initial investigations focused on this compound's Class III antiarrhythmic properties, primarily its ability to prolong the action potential duration (APD) in cardiac myocytes. This effect is attributed to the blockade of delayed rectifier potassium currents (IK).

However, further studies revealed a more complex interaction with a variety of ion channels:

-

Potassium Channels: this compound is a potent blocker of the human ether-à-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[3][4] It also inhibits other potassium channels, including the human Kv1.5 delayed rectifier potassium channel and the more recently discovered Slick and Slack high-conductance potassium channels.[5][6] The interaction with the hERG channel is of particular importance as it is a key factor in the drug's proarrhythmic potential.[3]

-

Calcium Channels: Studies have shown that this compound can inhibit high voltage-activated Ca2+ currents in a concentration- and use-dependent manner.

-

NMDA Receptor Channels: this compound acts as an antagonist of NMDA receptor channels.

-

Na+, K+-ATPase: The drug has been found to inhibit the Na+, K+-ATPase current.

In Vivo Animal Studies

Preclinical studies in animal models, primarily canine and rabbit, were crucial in characterizing the in vivo electrophysiological and antiarrhythmic effects of this compound.

Table 1: Summary of Key Preclinical Electrophysiological and Antiarrhythmic Effects of this compound

| Parameter | Animal Model | Effect | Concentration/Dose | Citation(s) |

| Ventricular Fibrillation Threshold (VFT) | Canine | Dose-dependent increase | 0.5-2 mg/kg | |

| Effective Refractory Period (ERP) | Canine (non-ischemic heart) | Prolonged | 0.5-2 mg/kg | |

| Action Potential Duration (APD) | Isolated Canine Purkinje fibers | Dose-dependent prolongation | 0.044-1.3 mg/kg | |

| QT Interval | Isolated Rabbit Heart | Increased from 187 ± 16 ms to 282 ± 33 ms | 10 µM | |

| Ventricular Arrhythmias | Isolated Rabbit Heart (with low K+ and Mg2+) | Induced polymorphic ventricular tachycardia (Torsades de Pointes) | 10 µM | |

| hERG Channel Block (IC50) | Xenopus oocytes expressing hERG | 2.5 nM | 2.5 nM | [5] |

| hEAG Channel Block (IC50) | Xenopus oocytes expressing hEAG | 255 nM | 255 nM | [5] |

| Kv1.5 Channel Block (IC50) | Xenopus oocytes expressing Kv1.5 | 840 nM | 840 nM | [5] |

| Na+, K+-ATPase Current (IC50) | Cultured murine cortical neurons | 7.5 µmol/l | 7.5 µmol/l |

Clinical Development and Proarrhythmic Concerns

The promising preclinical profile of this compound led to its investigation in human clinical trials for the treatment of cardiac arrhythmias.

Early Clinical Investigations

A pilot study investigating the intravenous administration of this compound for the conversion of atrial fibrillation in 14 patients demonstrated some efficacy, with two patients converting to sinus rhythm. However, a consistent observation was the prolongation of the QTc interval, a key indicator of proarrhythmic risk.

The Proarrhythmic Challenge

A significant challenge in the development of Class III antiarrhythmic agents is their potential to induce life-threatening arrhythmias, most notably Torsades de Pointes (TdP).[1][7] this compound's potent blockade of the hERG channel, which is crucial for cardiac repolarization, underlies this risk. The prolongation of the action potential can lead to early afterdepolarizations (EADs), which are considered a primary trigger for TdP.[7] The proarrhythmic effects of this compound were demonstrated in preclinical models, and the QTc prolongation observed in clinical trials raised significant safety concerns that ultimately hindered its further development for widespread clinical use.

Experimental Protocols: Key Methodologies

The investigation of this compound's properties relied on established experimental techniques in cardiac electrophysiology.

Whole-Cell Patch-Clamp Technique

This technique was fundamental in dissecting the effects of this compound on specific ion channels in isolated cardiac myocytes.[6][8][9][10]

Protocol Outline:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricle).

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents.

-

Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the recorded currents.

Langendorff Isolated Perfused Heart Model

This ex vivo model was instrumental in studying the effects of this compound on the whole heart, including its impact on the electrocardiogram (ECG) and its proarrhythmic potential, in the absence of systemic physiological influences.[11][12]

Protocol Outline:

-

Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit) and arrested in ice-cold buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

-

Data Acquisition: Various parameters are monitored, including ECG, left ventricular pressure (if a balloon is inserted), and coronary flow.

-

Pharmacological Intervention: this compound is added to the perfusate to assess its effects on cardiac function and electrical activity. Proarrhythmic conditions can be induced by altering the ionic composition of the perfusate (e.g., low potassium and magnesium).

Conclusion: A Legacy of Complexity

The story of this compound is a compelling case study in the complexities of antiarrhythmic drug development. While it demonstrated potent Class III antiarrhythmic activity, its lack of selectivity and significant proarrhythmic potential, primarily due to potent hERG channel blockade, ultimately limited its clinical utility. The research surrounding this compound has, however, contributed significantly to our understanding of the intricate mechanisms of cardiac repolarization and the critical importance of ion channel selectivity in the design of safe and effective antiarrhythmic therapies. The challenges encountered during its development have informed subsequent research and continue to be relevant in the ongoing quest for the ideal antiarrhythmic agent.

References

- 1. Proarrhythmia with class III antiarrhythmic drugs: definition, electrophysiologic mechanisms, incidence, predisposing factors, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The coming of age of the class III antiarrhythmic principle: retrospective and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of this compound and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific block of cloned Herg channels by this compound and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits Slick and Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-cell patch-clamp recordings [bio-protocol.org]

- 7. Proarrhythmia with class III antiarrhythmic drugs: types, risks, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for Using Clofilium in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Clofilium, a potent potassium channel blocker, in whole-cell patch-clamp electrophysiology studies. This document outlines the mechanism of action, necessary reagents and equipment, detailed experimental procedures, and data analysis guidelines to ensure reliable and reproducible results.

Introduction

This compound is a class III antiarrhythmic agent known to block several types of potassium channels. Its primary mechanism of action involves the inhibition of delayed rectifier potassium currents, which are crucial for the repolarization phase of the cardiac action potential.[1][2] Due to its potent effects on channels such as Kv1.5 and the human Ether-à-go-go-Related Gene (hERG) product, this compound is a valuable pharmacological tool for studying the physiology and pharmacology of these channels.[3][4] Understanding its interaction with specific potassium channels is vital for both basic research and drug safety assessment in the context of cardiac arrhythmias.[5][6]

Mechanism of Action